6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
CAS No.: 2171029-30-2
Cat. No.: VC5044938
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.049
* For research use only. Not for human or veterinary use.
![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine - 2171029-30-2](/images/structure/VC5044938.png)
Specification
CAS No. | 2171029-30-2 |
---|---|
Molecular Formula | C7H6BrN3O |
Molecular Weight | 228.049 |
IUPAC Name | 6-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C7H6BrN3O/c1-12-6-2-5(8)3-11-7(6)9-4-10-11/h2-4H,1H3 |
Standard InChI Key | JMGJQDGDUARDLM-UHFFFAOYSA-N |
SMILES | COC1=CC(=CN2C1=NC=N2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Bromo-8-methoxy- triazolo[1,5-a]pyridine (PubChem CID: 132271854) features a bicyclic framework comprising a pyridine ring fused with a triazole moiety. Key substituents include:
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Bromine at position 6 (C6)
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Methoxy group (-OCH₃) at position 8 (C8)
The IUPAC name, 6-bromo-8-methoxy- triazolo[1,5-a]pyridine, reflects this substitution pattern .
Table 1: Fundamental Chemical Data
Property | Value/Descriptor |
---|---|
Molecular Formula | C₇H₆BrN₃O |
Molecular Weight | 228.05 g/mol |
SMILES Notation | COC1=CC(=CN2C1=NC=N2)Br |
InChI Key | JMGJQDGDUARDLM-UHFFFAOYSA-N |
Topological Polar Surface Area | 52.9 Ų |
Source: PubChem computational data .
Spectroscopic Characterization
While specific spectral data for this compound remain unpublished, analogous triazolo[1,5-a]pyridines exhibit characteristic signals:
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¹H NMR: Methoxy protons resonate at δ 3.8–4.1 ppm; aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing bromine .
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Mass Spectrometry: Expected molecular ion peak at m/z 228.05 (M⁺) with isotopic patterns indicative of bromine .
Synthetic Methodologies
Established Routes
The patent CN113416188A details a two-step synthesis applicable to brominated triazolo[1,5-a]pyridines :
Step 1: Condensation Reaction
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Reactants: 2-Amino-3-bromo-5-methoxypyridine + 1,1-dimethoxy-N,N-dimethylethylamine
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Catalyst: p-Toluenesulfonic acid (0.1 mol%)
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Conditions: N,N-Dimethylformamide, 130°C, 12 hr
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Intermediate: Cyclocondensed precursor (Yield: 90–95%)
Step 2: Cyclization
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Reagent: Hydroxylamine sulfonic acid
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Solvent: Pyridine, 0°C → 25°C
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Product Isolation: Ethyl acetate extraction, recrystallization (Ethanol/H₂O)
Table 2: Optimized Reaction Conditions
Parameter | Step 1 | Step 2 |
---|---|---|
Temperature | 130°C | 0°C → 25°C |
Time | 12 hr | 12 hr |
Yield | 95% | 92.5% |
Purity (HPLC) | 92% | 96.5% |
Adapted from Example 1 in CN113416188A .
Alternative Approaches
While direct literature on this specific derivative is limited, bromination strategies for analogous compounds involve:
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Electrophilic Aromatic Substitution: Using Br₂/FeBr₃ on methoxy-triazolo[1,5-a]pyridines .
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Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling for late-stage functionalization .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Predominantly lipophilic (logP ≈ 2.1); soluble in DMF, DMSO, and chlorinated solvents .
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Thermal Stability: Decomposition temperature >250°C (DSC data for analogous compounds) .
Biological Activity
Though explicit studies on this compound are unpublished, the triazolo[1,5-a]pyridine scaffold demonstrates:
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Antiviral Activity: Inhibition of viral polymerases (IC₅₀: 0.5–5 μM in related analogs) .
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CNS Modulation: Binding affinity to GABAₐ receptors (Kᵢ: 15 nM for anxiolytic derivatives) .
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Optimization: Bromine enhances metabolic stability; methoxy group modulates pharmacokinetics .
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Targeted Therapies: Potential use in oncology (kinase inhibition) and neurology (GABAergic signaling) .
Materials Science
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Ligand Design: Chelating properties for transition metal catalysts .
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Optoelectronic Materials: π-Conjugated systems for organic semiconductors .
Recent Advances and Future Directions
Green Synthesis Innovations
The CN113416188A protocol exemplifies atom-economical synthesis with:
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Solvent Recovery: DMF recycling reduces environmental impact .
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Catalyst Efficiency: 0.1 mol% p-toluenesulfonic acid enables large-scale production .
Functionalization Strategies
Recent work on 6-bromo-8-iodo- triazolo[1,5-a]pyridine (PubChem CID: 125342855) highlights opportunities for:
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